molecular formula C20H22O2 B4076264 1,1'-[1,2-ethanediylbis(oxy)]bis(2-allylbenzene)

1,1'-[1,2-ethanediylbis(oxy)]bis(2-allylbenzene)

Cat. No. B4076264
M. Wt: 294.4 g/mol
InChI Key: WVNBLQSMVLFPSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-[1,2-ethanediylbis(oxy)]bis(2-allylbenzene), also known as DABCO diallyl ether, is a chemical compound that has been widely used in scientific research. It is a colorless liquid with a molecular formula of C18H22O2 and a molecular weight of 270.37 g/mol. This compound has gained attention due to its potential applications in various fields such as organic synthesis, catalysis, and drug development.

Mechanism of Action

The mechanism of action of 1,1'-[1,2-ethanediylbis(oxy)]bis(2-allylbenzene) diallyl ether is not fully understood. However, it is believed to act as a Lewis base catalyst, facilitating various reactions by coordinating with the reactants and lowering the activation energy. In addition, it has been shown to interact with biological molecules such as proteins and DNA, leading to its potential use in drug development.
Biochemical and Physiological Effects:
1,1'-[1,2-ethanediylbis(oxy)]bis(2-allylbenzene) diallyl ether has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that it exhibits cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to exhibit antifungal and antibacterial properties. In addition, it has been investigated for its potential use as an antioxidant and anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

1,1'-[1,2-ethanediylbis(oxy)]bis(2-allylbenzene) diallyl ether has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be used in various reactions and assays. It is also relatively inexpensive compared to other catalysts and reagents. However, its use is limited by its potential toxicity and the need for proper handling and disposal.

Future Directions

There are several future directions for the research on 1,1'-[1,2-ethanediylbis(oxy)]bis(2-allylbenzene) diallyl ether. One direction is the investigation of its potential use in drug development. Further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Another direction is the development of new synthetic methods for 1,1'-[1,2-ethanediylbis(oxy)]bis(2-allylbenzene) diallyl ether and its derivatives. In addition, the investigation of its potential use in other fields such as materials science and environmental science is also an area of interest.
Conclusion:
In conclusion, 1,1'-[1,2-ethanediylbis(oxy)]bis(2-allylbenzene) diallyl ether is a versatile and promising compound that has gained attention in various fields of research. Its simple synthesis method, potential applications in organic synthesis and drug development, and various biochemical and physiological effects make it a valuable compound for scientific research. However, its potential toxicity and limitations in lab experiments should be taken into consideration. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields.

Scientific Research Applications

1,1'-[1,2-ethanediylbis(oxy)]bis(2-allylbenzene) diallyl ether has been extensively studied for its potential applications in various fields. In organic synthesis, it has been used as a catalyst for various reactions such as Michael addition, aldol condensation, and Diels-Alder reaction. It has also been used as a reagent for the synthesis of various compounds such as imines, enamines, and lactams. In addition, 1,1'-[1,2-ethanediylbis(oxy)]bis(2-allylbenzene) diallyl ether has been investigated for its potential use in drug development. It has been shown to exhibit anticancer, antifungal, and antibacterial properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

1-prop-2-enyl-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O2/c1-3-9-17-11-5-7-13-19(17)21-15-16-22-20-14-8-6-12-18(20)10-4-2/h3-8,11-14H,1-2,9-10,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNBLQSMVLFPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCCOC2=CC=CC=C2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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